

Menthol Isomer Characteristics & Research Findings

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Compound Focus: (+)-Menthol

CAS No.: 15356-60-2

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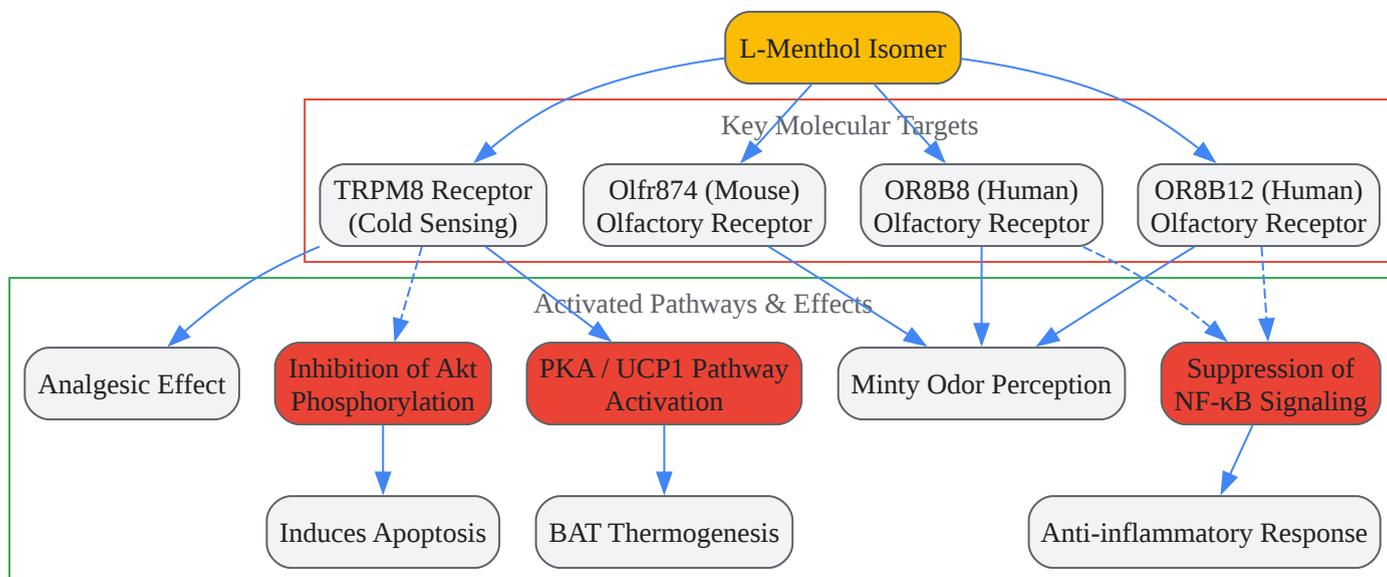
Isomer	Odor Profile & Threshold	Key Molecular Interactions	Toxicity & Biological Activity Findings
L-Menthol	Pleasant, sweet, mint-like; Detection threshold: 5.166 mg/L [1]	Strong binding to Olfr874, OR8B8, OR8B12; Key residues: His-55 (Olfr874), Tyr-94 (OR8B8) [1]	Activates TRPM8 (analgesia) [2]. Induces apoptosis, inhibits proliferation/motility in lung cancer cells via Akt pathway [3]. Anti-inflammatory; suppresses TNF- α , IL-6, IL-1 β [4].
D-Menthol	Pleasant; Detection threshold: 4.734 mg/L [1]	Strong binding to olfactory receptors; similar to L-Menthol [1]	Data on specific toxicity is limited in search results; considered for comparative sensory studies [1].
L-Isomenthol	Undesirable odors (musty, herbal, earthy) [1]	Information missing in search results	Data on specific toxicity is limited in search results; considered for comparative sensory studies [1].
D-Isomenthol	Undesirable odors (musty, herbal, earthy) [1]	Information missing in search results	Data on specific toxicity is limited in search results; considered for comparative sensory studies [1].

Isomer	Odor Profile & Threshold	Key Molecular Interactions	Toxicity & Biological Activity Findings
L-Neomenthol	Undesirable odors (musty, herbal, earthy) [1]	Information missing in search results	Data on specific toxicity is limited in search results; considered for comparative sensory studies [1].
D-Neomenthol	Undesirable odors (musty, herbal, earthy) [1]	Information missing in search results	Data on specific toxicity is limited in search results; considered for comparative sensory studies [1].
L-Neoisomenthol	Undesirable odors (musty, herbal, earthy) [1]	Information missing in search results	Data on specific toxicity is limited in search results; considered for comparative sensory studies [1].
D-Neoisomenthol	Undesirable odors (musty, herbal, earthy) [1]	Information missing in search results	Data on specific toxicity is limited in search results; considered for comparative sensory studies [1].
Menthol-like Compounds (e.g., Carvone, WS-23)	Minty/Cooling [5] [6]	Information missing in search results	In e-cigarettes, associated with lung inflammation, epithelial barrier dysfunction, and nAChR modulation <i>in vitro</i> [6].

A critical finding is that undesirable odor profiles in isomers may signal different biological activities or metabolic pathways [1]. Structurally similar menthol-like compounds used in commercial products (e.g., Carvone, WS-23) can induce cellular toxicity [6], highlighting that cooling properties and toxicity are not exclusive to the menthol skeleton.

Molecular Interaction Mechanisms

The significant differences in sensory perception and biological activity among isomers stem from their highly specific interactions with cellular receptors. The diagram below illustrates the key receptors and pathways involved.



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The interactions are highly dependent on the three-dimensional structure of the menthol isomer. For example, the pleasant minty odor of L-menthol is attributed to its specific binding to olfactory receptors like Olf874, OR8B8, and OR8B12, primarily through **hydrogen bonding and hydrophobic interactions** with key amino acid residues [1]. Other isomers, with different spatial configurations, cannot bind in the same way, leading to the perception of undesirable musty or herbal odors [1].

Experimental Methodologies

The following are key experimental protocols used in the cited studies to generate data on menthol's activity and toxicity.

- **Cytotoxicity & Apoptosis (in vitro) [3]**

- **Cell Lines:** Human lung adenocarcinoma (A549, H1299).
- **Assays:** MTT assay for cell viability; Flow cytometry with FITC-Annexin V/PI staining for apoptosis; Caspase-3 activity measurement.
- **Treatment:** Cells treated with menthol (e.g., 0.8 mM) for 24-48 hours.

- **Anti-inflammatory Activity (in vitro) [4]**

- **Cell Line:** Mouse macrophage (RAW 264.7).
- **Stimulation:** Inflammation induced by bacterial Lipopolysaccharide (LPS).
- **Treatment:** Co-treatment with menthol.
- **Analysis:** Cytokine profiling (TNF- α , IL-6, IL-1 β) via western blot or array; Analysis of NF- κ B and Akt signaling pathways.

- **Sensory Evaluation & Odor Threshold [1]**

- **Panel:** Trained human panelists (e.g., n=10).
- **Method:** Sensory Quantitative Descriptive Analysis.
- **Procedure:** Menthol isomers are dissolved in odorless solvent (e.g., liquid paraffin) and presented in a series of dilutions. Panelists score odor intensity and quality using a standardized scale (e.g., 10-point score).
- **Threshold:** The detection threshold is determined as the lowest concentration at which the odor is perceived.

- **Molecular Docking Simulation [1]**

- **Objective:** To predict the binding mode and affinity between menthol isomers and target receptors (e.g., Olfr874).
- **Process:** The 3D structure of the receptor is modeled. Menthol isomer structures are docked into the receptor's putative binding pocket. Software calculates the binding energy (kcal/mol) and identifies key interacting residues.

Research Gaps and Future Directions

The current evidence reveals a clear asymmetry in research focus. Most biological studies, especially those investigating toxicity and therapeutic mechanisms, concentrate almost exclusively on **L-menthol** [3] [4]. The specific cytotoxic, apoptotic, or inflammatory responses of the other seven isomers remain largely uncharacterized in the provided search results.

Future research should prioritize:

- Systematic comparative toxicity screening of all eight menthol isomers using standardized *in vitro* and *in vivo* models.
- Detailed investigation of the structure-activity relationship (SAR) governing not just desired effects (like analgesia), but also potential adverse outcomes.

- Exploration of the metabolism and pharmacokinetics of the different isomers to understand if their differential effects are due to receptor interaction or metabolic fate.

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